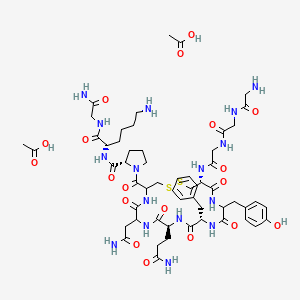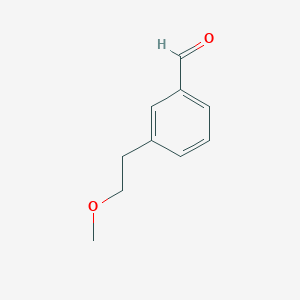
Silacyclopent-2-ene, 1,1-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silacyclopent-2-ene, 1,1-dichloro- is an organosilicon compound characterized by a five-membered ring structure containing silicon and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silacyclopent-2-ene, 1,1-dichloro- can be synthesized through various methods. One common approach involves the reaction of dichlorosilylene with buta-1,3-diene, resulting in the formation of 1,2-dichloro-1-silacyclopent-3-ene . Another method includes the intramolecular [2 + 2] photocycloaddition of benzoyl (allyl)silanes under blue-light conditions .
Industrial Production Methods
Industrial production methods for silacyclopent-2-ene, 1,1-dichloro- typically involve high-temperature gas-phase reactions. For example, the pyrolysis of hexachlorodisilane can generate dichlorosilylene, which then reacts with suitable trapping agents to form the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Silacyclopent-2-ene, 1,1-dichloro- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like N₂O to form SiCl₂O and its polymers.
Substitution: Can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with silacyclopent-2-ene, 1,1-dichloro- include N₂O, NO, and O₂. These reactions often require specific conditions such as high temperatures or the presence of catalysts .
Major Products Formed
The major products formed from these reactions include SiCl₂O, Cl₂, and various polymeric forms of SiCl₂O .
Aplicaciones Científicas De Investigación
Silacyclopent-2-ene, 1,1-dichloro- has several scientific research applications:
Chemistry: Used in the study of ring-puckering potential energy functions and theoretical calculations.
Materials Science:
Organic Synthesis: Acts as a precursor for the synthesis of other silacyclopentane derivatives.
Mecanismo De Acción
The mechanism of action for silacyclopent-2-ene, 1,1-dichloro- involves its ability to undergo ring-puckering vibrations and participate in various chemical reactions. The molecular targets and pathways involved include the formation of intermediate species such as cyclo-Cl₂SiO₂, which plays a crucial role in its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to silacyclopent-2-ene, 1,1-dichloro- include:
- Silacyclopent-2-ene, 1,1-difluoro-
- Silacyclopent-2-ene, 1,1-dibromo-
- Silacyclopent-2-ene, 1,1-d2
Uniqueness
Silacyclopent-2-ene, 1,1-dichloro- is unique due to its specific ring-puckering potential energy function and the small barrier to planarity, which distinguishes it from its difluoro and dibromo counterparts .
Propiedades
Número CAS |
872-47-9 |
|---|---|
Fórmula molecular |
C4H6Cl2Si |
Peso molecular |
153.08 g/mol |
Nombre IUPAC |
1,1-dichloro-2,3-dihydrosilole |
InChI |
InChI=1S/C4H6Cl2Si/c5-7(6)3-1-2-4-7/h1,3H,2,4H2 |
Clave InChI |
NBGIENRNRUQKMZ-UHFFFAOYSA-N |
SMILES canónico |
C1C[Si](C=C1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1h-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14756881.png)




![8-Cyclobutyl-2,8-diazaspiro[4.5]decane](/img/structure/B14756906.png)

![1-(Benzo[d]thiazol-2-yl)-1-(4-methoxyphenyl)pent-4-en-1-ol](/img/structure/B14756917.png)


![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]ethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14756932.png)

